molecular formula C19H16BrNO2 B5756362 2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide

Cat. No. B5756362
M. Wt: 370.2 g/mol
InChI Key: BENWJKZCXPWGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'BMN' and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of BMN is not fully understood. However, it has been suggested that BMN may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets of BMN are yet to be identified, and further research is required to elucidate the mechanism of action.

Biochemical And Physiological Effects

BMN has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that BMN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BMN has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, BMN has exhibited anti-inflammatory and antioxidant activities in animal models.

Advantages And Limitations For Lab Experiments

BMN has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, BMN has some limitations, such as its low solubility in water and limited availability. These limitations can be overcome by optimizing the experimental conditions and using appropriate solvents and techniques.

Future Directions

There are several future directions for BMN research. One potential direction is to identify the molecular targets of BMN and elucidate its mechanism of action. Another direction is to optimize the synthesis method of BMN to improve its yield and purity. Furthermore, BMN can be used as a building block for the synthesis of new compounds with potential applications in various fields. Overall, BMN has significant potential for scientific research, and further studies are required to fully understand its properties and applications.

Synthesis Methods

The synthesis of BMN involves the reaction of 2-bromo-6-methoxy-1-naphthol with N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BMN. The yield of BMN can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

BMN has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BMN has been investigated for its anticancer activity and as a potential drug candidate for the treatment of various cancers. In material science, BMN has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic synthesis, BMN has been utilized as a key intermediate for the synthesis of various compounds.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-23-18-10-7-13-11-14(20)8-9-16(13)17(18)12-19(22)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWJKZCXPWGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-2-methoxy-naphthalen-1-YL)-N-phenyl-acetamide

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